N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of thiophene, thiazole, and triazole rings, which contribute to its diverse chemical reactivity and biological activities.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5OS2/c1-17-7(4-13-16-17)10(18)15-11-14-6(5-19-11)8-2-3-9(12)20-8/h2-5H,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWKKKAWAGOGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Condensation Reaction: The condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with thiourea produces 4-(5-chlorothiophen-2-yl)thiazol-2-amine.
Bromination: The resulting thiazole derivative is then brominated using N-bromosuccinimide (NBS).
Nucleophilic Substitution: The brominated intermediate undergoes nucleophilic substitution with appropriate amines to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase-2 (COX-2) enzymes, leading to reduced inflammation and pain . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and preventing the formation of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorothiophen-2-yl)thiazol-2-amine: Shares a similar thiazole and thiophene structure but lacks the triazole ring.
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: Similar structure but with a different substituent on the carboxamide group.
Uniqueness
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
